4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Overview
Description
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with fluoro-nitrophenoxy and dimethoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride typically involves multiple steps, including nitration, fluorination, and coupling reactions. One common approach starts with the nitration of a suitable phenol derivative to introduce the nitro group. This is followed by fluorination to add the fluoro substituent. The resulting intermediate is then coupled with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its reactivity and properties.
Reduction: Reduction reactions can convert nitro groups to amino groups, changing the compound’s chemical behavior.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can produce amino-substituted quinolines.
Scientific Research Applications
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can inhibit or activate certain enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Shares the fluoro-nitrophenoxy group but differs in the core structure, leading to different applications and properties.
Uniqueness
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride stands out due to the combination of fluoro and nitro groups on the phenoxy ring, which enhances its chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5.ClH/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10;/h3-9H,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKHBBFOFPBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2232877-37-9 | |
Record name | Quinoline, 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232877-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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